2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid
Overview
Description
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N4O2S and its molecular weight is 236.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . This suggests that the compound may interact with biological targets in a similar manner to carboxylic acids.
Mode of Action
Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . This allows them to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions, a component of this compound, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes , which could potentially impact the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may exhibit resistance to biological degradation, which could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The tetrazole ring in this compound can act as a bioisostere for carboxylic acids, allowing it to participate in receptor-ligand interactions and enzyme binding . This compound has been shown to interact with enzymes such as cyclooxygenase, where it can inhibit the enzyme’s activity, leading to anti-inflammatory effects .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase, leading to reduced production of pro-inflammatory mediators . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound can also modulate gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it may lead to adverse effects, such as liver toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s tetrazole ring can also undergo glucuronidation, a common metabolic pathway for carboxylic acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .
Properties
IUPAC Name |
2-(tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-9(15)7-5-2-1-3-6(5)16-8(7)13-11-4-10-12-13/h4H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLTYSCHHUEBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)N3N=CN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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